3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1235439-68-5 . It has a molecular weight of 219.59 . The IUPAC name for this compound is 3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which could include “3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride”, has been discussed in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-2-10-3-5;/h10H,1-3H2,(H,11,12);1H .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” is a powder at room temperature .
Scientific Research Applications
Extraction and Purification Techniques
- The extraction of pyridine carboxylic acids (analogous to 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride) is crucial in the food, pharmaceutical, and biochemical industries. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using various diluents, highlighting the importance of such acids in industrial processes and the efficiency of extraction methods (Kumar & Babu, 2009).
Synthesis and Structural Analysis in Medicinal Chemistry
- Wang et al. (2001) described the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. These findings emphasize the role of such compounds in developing potent medical inhibitors, where 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride could potentially play a role (Wang et al., 2001).
Catalysis and Chemical Reactions
- Haskins and Knight (2002) discussed the use of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines. This research highlights the potential catalytic applications of related trifluoromethyl compounds in organic synthesis (Haskins & Knight, 2002).
Advanced Material Science and Luminescent Properties
- Ye et al. (2013) explored the luminescent properties of Nd3+-doped organic complexes with perfluorinated carboxylic acids and pyridine derivatives, showing the potential of such compounds in material sciences and photonic applications (Ye et al., 2013).
Safety And Hazards
The safety information for “3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-2-10-3-5;/h10H,1-3H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFTWUPZMBRHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1235439-68-5 | |
Record name | 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.